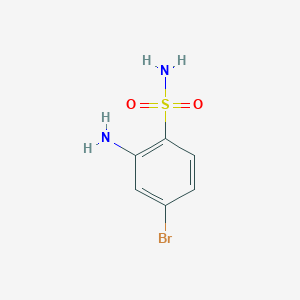

2-Amino-4-bromobenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-bromobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O2S/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3H,8H2,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUHHVUXXOPCMLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)N)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54734-81-5 | |

| Record name | 2-amino-4-bromobenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 2 Amino 4 Bromobenzenesulfonamide

Direct Synthesis Approaches and Strategic Precursor Selection

The formation of 2-Amino-4-bromobenzenesulfonamide can be approached from several distinct synthetic routes, each defined by the order of functional group introduction. The choice of the initial precursor is critical as it dictates the subsequent reaction sequence and the methods required to control the position of the incoming substituents.

One direct approach involves the regioselective bromination of a pre-existing aminobenzenesulfonamide. This pathway would ideally start from 2-aminobenzenesulfonamide. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. Since the ortho positions relative to the amino group are sterically hindered or occupied by the sulfonamide group, the primary site for electrophilic attack is the para position.

However, the high reactivity of the amino group can lead to side reactions, including polybromination and oxidation. To achieve mono-bromination at the desired C4 position, specific reagents and conditions are necessary. Various methods have been developed for the regioselective bromination of aromatic amines. nih.govnih.gov For instance, a combination of cupric bromide (CuBr2) and Oxone® serves as a mild and effective reagent for the bromination of aromatic amines, offering high regioselectivity. rsc.org Another approach involves treating the aromatic amine with n-butyllithium and then trimethyltin (B158744) chloride to form a tin amide in situ, which can then be selectively brominated. nih.gov

Table 1: Reagents for Regioselective Bromination of Aromatic Amines

| Reagent System | Key Features | Reference |

|---|---|---|

| CuBr2/Oxone® | Mild conditions, high regioselectivity, good functional group tolerance. | rsc.org |

| N-Bromosuccinimide (NBS)/Silica gel | Good for regioselective electrophilic aromatic brominations. | nih.gov |

This pathway's success hinges on controlling the powerful activating effect of the amino group to prevent the formation of undesired polybrominated byproducts.

A more common and controllable strategy involves the use of a nitro group as a precursor to the amino group. The nitro group is a strong deactivating and meta-directing group, which allows for more predictable substitution patterns on the aromatic ring. A plausible synthetic pathway begins with a precursor like 4-chloro-3-nitrobenzenesulfonyl chloride. This intermediate can be synthesized by the chlorosulfonation of p-nitrochlorobenzene. google.com

The key steps in this pathway are:

Ammonolysis: The 4-chloro-3-nitrobenzenesulfonyl chloride is reacted with ammonia (B1221849) to form 4-chloro-3-nitrobenzenesulfonamide.

Nucleophilic Aromatic Substitution: The chlorine atom is replaced by a bromine atom.

Nitro Group Reduction: The final and crucial step is the reduction of the nitro group to an amino group. This transformation is typically achieved using reducing agents like sodium sulfide, tin(II) chloride, or through catalytic hydrogenation. nih.govorgsyn.org The reduction of a nitro group to an amine involves a six-electron transfer and proceeds through nitroso and hydroxylamino intermediates. nih.gov

An alternative precursor could be 4-bromo-2-nitroaniline. This compound can undergo diazotization followed by a Sandmeyer-type reaction to introduce the sulfonyl chloride moiety, which is then converted to the sulfonamide. Subsequently, the nitro group is reduced to yield the final product. The nitro group's electron-withdrawing nature facilitates these transformations and its eventual reduction to the activating amino group is a reliable and high-yielding reaction. nih.gov

Sulfonylation is the key step for introducing the sulfonamide functional group. This is most commonly achieved by reacting a sulfonyl chloride with ammonia or an amine. thieme-connect.com In the context of synthesizing this compound, a key intermediate is 2-amino-4-bromobenzenesulfonyl chloride.

The synthesis of this sulfonyl chloride could start from 3-bromoaniline (B18343). The reaction sequence would be:

Chlorosulfonation: 3-bromoaniline is reacted with chlorosulfonic acid. The amino group directs the bulky chlorosulfonyl group primarily to the ortho position due to steric hindrance at the other ortho position from the bromine atom.

Ammonolysis: The resulting 2-amino-4-bromobenzenesulfonyl chloride is then treated with ammonia to form the final sulfonamide product.

The direct chlorosulfonation of anilines can be aggressive and may require protection of the amino group, for example, through acetylation, to prevent side reactions. After sulfonylation and ammonolysis, a final deprotection step would be required. A one-pot synthesis method has also been reported that converts aromatic acids to sulfonyl chlorides using copper ligand-to-metal charge transfer (LMCT), followed by amination to form the sulfonamide. acs.org

Optimization of Reaction Conditions and Catalyst Systems

Optimizing reaction conditions such as solvent, temperature, and catalyst is essential for maximizing yield, minimizing reaction time, and ensuring the purity of the final product.

The choice of solvent can significantly influence the rate and outcome of the synthetic steps. Polar solvents are often preferred for many of the reactions involved in the synthesis of this compound.

For instance, in the Hantzsch thiazole (B1198619) synthesis, a related reaction type, using polar solvents with a polarity index above a certain threshold was found to dramatically increase reaction speeds, sometimes without the need for a catalyst. nih.govresearchgate.net In amination reactions, solvent choice can affect reaction kinetics. Studies on the aminolysis of substituted phenyl benzoates in DMSO/water mixtures show that the solvent composition impacts the reaction mechanism and rate. koreascience.kr Polar aprotic solvents like DMF and DMSO are often effective for nucleophilic substitution reactions, while alcohols or water can be suitable for reduction and bromination steps. researchgate.netnih.gov

Table 2: Influence of Solvents on Relevant Reaction Types

| Reaction Type | Solvent(s) | Effect | Reference |

|---|---|---|---|

| Cyclocondensation | DMSO, DMF, Ethanol | Higher yields in polar solvents. | researchgate.net |

| Aminolysis | DMSO/H2O mixtures | Solvent composition affects reaction rates and mechanism. | koreascience.kr |

| Thiazole Synthesis | Polar solvents (e.g., Ethanol) | High-speed reactions, often eliminating the need for a catalyst. | nih.govresearchgate.net |

Kinetic studies are crucial for understanding the reaction mechanism, such as determining the rate-determining step in a multi-step synthesis, which allows for targeted optimization. koreascience.kr

Catalysts play a pivotal role in modern organic synthesis by lowering the activation energy of reactions, thereby increasing reaction rates and often improving selectivity.

Iron and Copper Catalysts: In reactions involving the formation of C-N bonds, such as the coupling of 2-bromobenzenesulfonamide (B1273658) with amidines, iron catalysts like FeCl3 have been shown to be effective. acs.org Optimization of such systems involves screening the catalyst, base, and solvent to achieve high yields. acs.org Copper-catalyzed reactions are also prevalent, for example, in three-component reactions to synthesize complex nitrogen-containing heterocycles or in facilitating the conversion of aromatic acids to sulfonamides. acs.orgnih.gov

Palladium Catalysts: While perhaps more relevant for cross-coupling reactions to build more complex molecules, palladium catalysts are instrumental in many organic syntheses involving aryl halides. mdpi.com

Biocatalysis: The use of enzymes as catalysts is a growing field. For instance, transaminases can be used to convert carbonyl compounds into primary amines with high stereoselectivity, which could be relevant for synthesizing chiral analogs or precursors. mdpi.com

The efficiency of a catalyst is often enhanced by the choice of ligands and reaction conditions. For example, in a palladium-catalyzed synthesis of quinazolinones from 2-aminobenzamides, the catalyst system of palladium dichloride with 1,3-bis(diphenylphosphino)propane (B126693) (DPPP) was found to be optimal. mdpi.com The development of multifunctional catalysts, such as magnetic nanoparticles functionalized with catalytic moieties, allows for easy separation and reuse, contributing to more sustainable and efficient chemical processes. nih.gov

Mechanistic Investigations of Key Synthetic Steps

The synthesis of this compound predominantly involves the electrophilic sulfonation of 4-bromoaniline (B143363). The mechanistic intricacies of this key transformation, and related reactions, are governed by the principles of electrophilic aromatic substitution, with the specific electronic and steric nature of the substituents on the aromatic ring playing a crucial role.

The sulfonation of anilines is a well-studied yet complex reaction. It is a reversible process, and the reaction conditions can significantly influence the product distribution. The reaction typically proceeds via an electrophilic attack of sulfur trioxide (SO₃) or a related electrophilic species on the electron-rich aniline (B41778) ring.

A critical aspect of the sulfonation of anilines is the acidic nature of the reaction medium. In strong acids, such as concentrated or fuming sulfuric acid, the amino group of 4-bromoaniline can be protonated to form the anilinium ion. This protonation has a profound effect on the reactivity and regioselectivity of the sulfonation reaction. The unprotonated amino group is a strongly activating, ortho-, para-directing group, while the protonated anilinium group is a deactivating, meta-directing group.

Kinetic vs. Thermodynamic Control

N-Sulfonation vs. C-Sulfonation

There is evidence to suggest that the sulfonation of anilines may proceed through an initial attack at the nitrogen atom to form a phenylsulfamic acid intermediate (N-sulfonation). This intermediate can then rearrange to the more stable carbon-sulfonated product (C-sulfonation). This rearrangement is thought to be an intermolecular process. A kinetic isotope effect has been observed in the sulfonation of aniline, suggesting that the formation of the N-sulfamate can be the rate-determining step nih.gov.

Substituent Effects on Reaction Kinetics

The electronic properties of substituents on the aniline ring influence the rate of reaction. Electron-donating groups increase the nucleophilicity of the aniline, accelerating the reaction, while electron-withdrawing groups have the opposite effect. The kinetics of the reactions of various substituted anilines have been studied, and the substituent effects can often be correlated using the Hammett equation, which relates reaction rates to the electronic properties of the substituents. While specific data for the sulfonation of 4-bromoaniline is not available, the Hammett equation provides a framework for understanding the expected kinetic behavior.

Below is an illustrative data table showing the effect of para-substituents on the second-order rate constants for a representative aromatic nucleophilic substitution reaction of anilines. This data demonstrates the principle of how substituents can influence reaction rates.

| Substituent (X) in para-X-aniline | Second-Order Rate Constant (k₁) at 25°C in MeOH-Me₂SO |

|---|---|

| OH | 4.00 |

| OMe | 2.33 |

| Me | 1.50 |

| H | 1.00 |

| F | 0.85 |

| Cl | 0.70 |

| I | 0.65 |

Note: The data in this table is for a representative aromatic nucleophilic substitution reaction of para-substituted anilines and is intended to illustrate the general trend of substituent effects on reaction kinetics. The values are normalized relative to aniline (X=H). Data adapted from a study on the anilinolysis of 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole nih.gov.

Computational Studies

Computational chemistry provides valuable insights into the reaction mechanisms of aromatic sulfonation. Density Functional Theory (DFT) calculations have been used to study the sulfonation of various aromatic compounds, revealing that the reaction can proceed through a trimolecular mechanism, which differs from the classical bimolecular mechanism often depicted in textbooks chemsoc.org.cn. These studies help to elucidate the structures of transition states and intermediates, providing a more detailed picture of the reaction pathway.

Advanced Structural Elucidation: Crystallographic and Spectroscopic Characterization

Single-Crystal X-ray Diffraction Studies

While a dedicated crystal structure for 2-Amino-4-bromobenzenesulfonamide is not extensively reported, detailed analyses of closely related sulfonamide derivatives provide a robust model for its structural characteristics.

The molecular structure of sulfonamides is defined by specific conformational arrangements. In derivatives like N-(2-Amino-5-chlorophenyl)-2-bromobenzenesulfonamide, the sulfonamide group typically adopts a staggered conformation concerning the N—S bond. nih.govresearchgate.net This arrangement is characterized by the nitrogen atom's lone pair bisecting the O=S=O angle. nih.gov Theoretical studies on simple sulfonamides (HSO₂NH₂) also predict an eclipsed orientation of the SO₂ and NH₂ groups, which is stabilized by intramolecular forces. researchgate.net

| Parameter | Value | Compound | Citation |

|---|---|---|---|

| C—S—N—C Torsion Angle | 63.2 (4)° | 4-Bromo-N-(4-bromophenyl)benzenesulfonamide | iucr.org |

| C—C—S—N Torsion Angle | -57.7 (3)° | N-(2-Amino-5-chlorophenyl)-2-bromobenzenesulfonamide | nih.govresearchgate.net |

| Dihedral Angle (between aromatic rings) | 75.1 (1)° | N-(2-Amino-5-chlorophenyl)-2-bromobenzenesulfonamide | nih.govresearchgate.net |

| Dihedral Angle (between aromatic rings) | 38.5 (2)° | 4-Bromo-N-(4-bromophenyl)benzenesulfonamide | iucr.org |

| Dihedral Angle (between pyrimidine (B1678525) and phenyl rings) | 31.72 (6)° | N-(2-amino-5-cyano-4-methylsulfanyl-6-oxo-1,6-dihydropyrimidin-1-yl)-4-bromobenzenesulfonamide | iucr.org |

The crystal structure of sulfonamides is heavily influenced by a network of intermolecular hydrogen bonds. acs.org The amino (-NH₂) and sulfonamide (-SO₂NH₂) groups are excellent hydrogen bond donors and acceptors, leading to the formation of predictable supramolecular synthons. nih.govias.ac.in

A common motif is the formation of inversion dimers, where two molecules are linked by pairs of complementary hydrogen bonds. nih.govresearchgate.net In structures related to this compound, these dimers are often formed through N—H⋯O interactions between the sulfonamide nitrogen of one molecule and a sulfonyl oxygen of another. nih.govmanipal.edu For example, N-(2-amino-5-chlorophenyl)-2-bromobenzenesulfonamide forms inversion dimers via pairs of N—H⋯NH₂ hydrogen bonds. nih.govresearchgate.net These dimeric units can then be further linked into more extended structures. rsc.org

These primary interactions often lead to the assembly of molecules into one-dimensional chains or two-dimensional layers. acs.orgconicet.gov.ar In 4-bromo-N-(4-bromophenyl)benzenesulfonamide, strong N—H⋯O hydrogen bonds create infinite chains. iucr.org In other cases, weaker N—H⋯O or C—H⋯O interactions connect dimers to form layered structures. nih.govresearchgate.netconicet.gov.arresearchgate.net The crystal structure of N-(2-amino-5-cyano-4-methylsulfanyl-6-oxo-1,6-dihydropyrimidin-1-yl)-4-bromobenzenesulfonamide dimethylformamide monosolvate features ribbons connected by hydrogen bonds to form a layer structure. iucr.orgresearchgate.net

The specific crystal system and space group for this compound are not definitively established in the reviewed literature. However, analysis of its derivatives provides insight into its likely crystallographic properties. For instance, a cyclized product formed from 2-amino-4-bromobenzene sulfonamide crystallizes in the monoclinic crystal system with the space group P21/c. sibran.ru Other related sulfonamides also frequently crystallize in monoclinic space groups such as P2₁/c or P2₁/n. researchgate.netresearchgate.netnih.gov A dimethylformamide solvate of an N-substituted 4-bromobenzenesulfonamide (B1198654) derivative was found to crystallize in the triclinic P1 space group. researchgate.net This suggests that this compound likely adopts a common, relatively high-symmetry space group.

| Derivative Compound | Crystal System | Space Group | Citation |

|---|---|---|---|

| Spiro derivative of 2-amino-4-bromobenzene sulfonamide | Monoclinic | P21/n | nih.gov |

| Cyclized derivative of 2-amino-4-bromobenzene sulfonamide | Monoclinic | P21/c | sibran.ru |

| N-(2-Amino-5-chlorophenyl)-2-bromobenzenesulfonamide | Monoclinic | P2/c | researchgate.net |

| N-(2-amino-5-cyano-4-methylsulfanyl-6-oxo-1,6-dihydropyrimidin-1-yl)-4-bromobenzenesulfonamide DMF solvate | Triclinic | P1 | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution. The chemical shifts of proton (¹H) and carbon-13 (¹³C) nuclei provide detailed information about the electronic environment of each atom.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the amino and sulfonamide groups.

Aromatic Protons : The benzene (B151609) ring has three protons. Their chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing sulfonamide and bromo groups. The proton ortho to the amino group is expected to be the most shielded (lowest ppm), while the proton between the bromo and sulfonamide groups would be the most deshielded (highest ppm). For a derivative product, a singlet for an aromatic proton was observed at δ 7.53 ppm. iucr.org

Amino and Sulfonamide Protons : The protons of the primary amine (-NH₂) and the sulfonamide (-SO₂NH₂) groups typically appear as broad singlets due to quadrupole broadening and chemical exchange. Their chemical shifts can vary depending on the solvent and concentration.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| H3 | ~7.6 - 7.8 | d | Ortho to -SO₂NH₂ and meta to -NH₂ |

| H5 | ~7.4 - 7.6 | dd | Ortho to -Br and meta to both -NH₂ and -SO₂NH₂ |

| H6 | ~6.8 - 7.0 | d | Ortho to -NH₂ and meta to -Br |

| -NH₂ (amino) | ~4.0 - 5.5 | br s | Chemical shift is solvent-dependent. |

| -SO₂NH₂ (sulfonamide) | ~7.0 - 7.5 | br s | Chemical shift is solvent-dependent. |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. ucl.ac.uk For this compound, six distinct signals are expected for the six carbons of the aromatic ring. The chemical shifts are determined by the attached substituents.

C1 (ipso-SO₂NH₂) : This carbon is attached to the electron-withdrawing sulfonamide group and is expected to be deshielded, appearing at a higher chemical shift.

C2 (ipso-NH₂) : This carbon, bonded to the electron-donating amino group, will be significantly shielded compared to an unsubstituted benzene carbon.

C3 : This carbon is ortho to the sulfonamide group and will be deshielded.

C4 (ipso-Br) : The carbon bearing the bromine atom will have a chemical shift influenced by the heavy atom effect and electronegativity, typically appearing in the range of 110-125 ppm.

C5 : This carbon is ortho to the bromine atom and will be influenced by its electron-withdrawing nature.

C6 : This carbon is ortho to the electron-donating amino group and will be shielded.

| Carbon Atom | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| C1 | ~140 - 145 | Attached to the -SO₂NH₂ group. |

| C2 | ~148 - 152 | Attached to the -NH₂ group. |

| C3 | ~130 - 135 | Ortho to -SO₂NH₂. |

| C4 | ~115 - 120 | Attached to the -Br atom. |

| C5 | ~125 - 130 | Ortho to -Br. |

| C6 | ~118 - 122 | Ortho to -NH₂. |

Advanced Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Definitive Structural Assignment

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is indispensable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, especially in complex aromatic systems like this compound. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) provide crucial connectivity information.

The HSQC experiment correlates proton signals with the carbon atoms to which they are directly attached. columbia.edu For this compound, this would show direct, one-bond correlations between the aromatic protons and their corresponding carbons on the benzene ring. An edited HSQC can further distinguish between CH and CH₂ groups by displaying their cross-peaks with different phases or colors. columbia.educolumbia.edu

The HMBC experiment is key to mapping the molecular skeleton by revealing correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems). columbia.educolumbia.edu This is particularly useful for identifying quaternary carbons (those without attached protons), such as C-1 (bearing the sulfonamide group) and C-4 (bearing the bromine atom). For instance, the proton of the amino group (-NH₂) would be expected to show a correlation to the C-2 and C-3 carbons. Likewise, the aromatic proton at C-3 would show HMBC correlations to C-1, C-2, and C-5, helping to piece together the substitution pattern on the ring. The absence of a one-bond correlation in the HMBC spectrum helps to confirm the direct attachments seen in the HSQC. columbia.edu

Table 1: Predicted 2D NMR Correlations for this compound

| Proton (¹H) Signal | Expected HSQC Correlation (¹³C) | Expected Key HMBC Correlations (¹³C) |

| H on C-3 | C-3 | C-1, C-2, C-4, C-5 |

| H on C-5 | C-5 | C-1, C-3, C-4 |

| H on C-6 | C-6 | C-2, C-4 |

| -NH₂ protons | N/A | C-1, C-2, C-3 |

| -SO₂NH₂ protons | N/A | C-1 |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. smu.edu For this compound, the IR spectrum is dominated by absorptions corresponding to the amino (-NH₂), sulfonamide (-SO₂NH₂), and substituted benzene ring moieties.

The amino group typically shows two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹. The sulfonamide group is characterized by strong asymmetric and symmetric stretching vibrations of the S=O bonds, which are expected around 1360 cm⁻¹ and 1160 cm⁻¹, respectively. The N-H bonds of the sulfonamide also produce stretching and bending vibrations. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while C=C stretching vibrations within the benzene ring occur in the 1450-1600 cm⁻¹ region. researchgate.net The C-Br stretching frequency is typically found at lower wavenumbers, in the fingerprint region.

Modern vibrational spectroscopy, combined with theoretical approaches like Density Functional Theory (DFT), allows for detailed analysis of these vibrational modes. smu.eduresearchgate.net

Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | 3300 - 3500 | Medium-Strong |

| N-H Asymmetric & Symmetric Stretch | Sulfonamide (-SO₂NH₂) | 3240 - 3360 | Medium-Strong |

| C-H Stretch | Aromatic Ring | 3000 - 3100 | Medium-Weak |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium |

| S=O Asymmetric Stretch | Sulfonamide (-SO₂NH₂) | ~1360 | Strong |

| S=O Symmetric Stretch | Sulfonamide (-SO₂NH₂) | ~1160 | Strong |

| N-H Bend | Sulfonamide (-SO₂NH₂) | ~1550 | Medium |

| C-N Stretch | Aryl-Amine | 1250 - 1360 | Medium |

| C-S Stretch | Aryl-Sulfonamide | 650 - 750 | Weak-Medium |

| C-Br Stretch | Aryl-Halide | 500 - 600 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Ion Detection and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound and for obtaining structural information from its fragmentation patterns. libretexts.org For this compound (C₆H₇BrN₂O₂S), the molecular ion peak (M⁺) would be a key feature in the mass spectrum.

A distinctive feature in the mass spectrum of a bromine-containing compound is the isotopic pattern of the molecular ion. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio of natural abundance. whitman.edu Therefore, the mass spectrum of this compound will exhibit two molecular ion peaks of almost equal intensity, [M]⁺ and [M+2]⁺, at m/z values corresponding to the molecule containing ⁷⁹Br and ⁸¹Br, respectively.

Electron ionization (EI) would cause the molecular ion to fragment in predictable ways. libretexts.org Common fragmentation pathways for aromatic sulfonamides include the loss of sulfur dioxide (SO₂), cleavage of the sulfonamide bond, and fragmentation of the aromatic ring. nist.gov

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (for ⁷⁹Br / ⁸¹Br) | Description |

| [C₆H₇BrN₂O₂S]⁺ | 250 / 252 | Molecular Ion (M⁺) |

| [C₆H₇BrN₂]⁺ | 186 / 188 | Loss of SO₂ (M - 64) |

| [C₆H₅BrN]⁺ | 170 / 172 | Loss of SO₂NH₂ |

| [BrC₆H₄]⁺ | 155 / 157 | Bromophenyl cation |

| [SO₂NH₂]⁺ | 80 | Sulfonamide fragment |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Structural Elucidation

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. msu.edu The technique is particularly sensitive to conjugated systems and aromatic compounds. The UV-Vis spectrum of this compound is determined by the chromophore of the substituted benzene ring.

The benzene ring itself exhibits strong absorption bands below 210 nm and a weaker, structured band around 254 nm. msu.edu The presence of substituents on the ring—the amino (-NH₂), bromo (-Br), and sulfonamide (-SO₂NH₂) groups—alters the energy levels of the π-orbitals, typically causing a bathochromic (red) shift to longer wavelengths and a hyperchromic effect (increased absorbance). up.ac.za

The amino group, being a strong auxochrome, significantly influences the spectrum. The electronic transitions observed are typically π → π* transitions associated with the aromatic system. thermofisher.com While challenges can arise from overlapping absorption features, derivative spectroscopy can be employed to resolve subtle spectral shifts and enhance the resolution of individual components. thermofisher.com

Table 4: Expected UV-Visible Absorption Data for this compound

| Transition | Chromophore | Expected λₘₐₓ (nm) |

| π → π | Substituted Benzene Ring | ~240-250 |

| π → π | Substituted Benzene Ring | ~270-290 |

Derivatization Strategies and Functional Group Transformations

Elaboration at the Sulfonamide Nitrogen: Amination and Amidation Reactions

Amidation Reactions: The most common derivatization at this position involves reaction with acid chlorides or carboxylic acids, often facilitated by coupling agents, to form N-acylsulfonamides. researchgate.netccspublishing.org.cn This approach allows for the introduction of a diverse array of substituents. For instance, reaction with benzoyl chloride in the presence of a base like sodium hydroxide (B78521) can yield the corresponding N-benzoyl derivative. scirp.org Similarly, dicarboxylic acids or their anhydrides, such as phthalic acid, can be used to introduce further points of functionalization. scirp.org The use of activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) is also a well-established method for promoting the condensation between a carboxylic acid and the sulfonamide nitrogen. researchgate.net

Amination Reactions: While direct amination at the sulfonamide nitrogen is less common, related transformations can be achieved. For example, the synthesis of N-substituted sulfonamides can be accomplished by reacting the corresponding sulfonyl chloride with a primary or secondary amine. frontiersrj.comnih.gov Although this involves starting from the sulfonyl chloride precursor to 2-amino-4-bromobenzenesulfonamide, it highlights a key strategy for introducing nitrogen-based substituents at this position. The use of (trimethylsilyl)diazomethane (TMSD) has been reported for the methylation of the sulfonamide nitrogen (N1 position) in related sulfonamide structures, a process that can be crucial for modifying biological activity or for subsequent synthetic steps. nih.gov

The table below summarizes representative transformations at the sulfonamide nitrogen.

| Reagent/Catalyst | Reaction Type | Product Class |

| Acid Chlorides (e.g., Benzoyl chloride) / Base | Amidation | N-Acylsulfonamides |

| Carboxylic Acids / Coupling Agents (e.g., DCC) | Amidation | N-Acylsulfonamides |

| Phthalic Anhydride / Base | Amidation | N-Phthaloylsulfonamides |

| (Trimethylsilyl)diazomethane (TMSD) | Methylation | N-Methylsulfonamides |

Functionalization at the Bromine Position via Cross-Coupling Reactions

The bromine atom on the aromatic ring of this compound is a prime site for modification through various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds, significantly expanding the structural diversity of the scaffold.

Suzuki-Miyaura Coupling: This reaction is widely used to form a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. nih.govmasterorganicchemistry.com This allows for the introduction of a wide range of aryl and heteroaryl substituents at the 4-position. The versatility of the Suzuki-Miyaura reaction makes it a cornerstone for building complex molecular architectures from the this compound core. masterorganicchemistry.comresearchgate.net

Heck Coupling: The Heck reaction provides a method for the arylation of alkenes. masterorganicchemistry.combyjus.com In this transformation, the bromine atom of this compound is replaced by a substituted vinyl group, formed by reacting with an alkene in the presence of a palladium catalyst and a base. masterorganicchemistry.comresearchgate.net This reaction is stereoselective, often favoring the formation of the trans-alkene product. byjus.com

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction enables the formation of carbon-nitrogen bonds. It can be employed to couple the aryl bromide of this compound with a variety of primary and secondary amines, leading to the corresponding 4-amino-substituted benzenesulfonamide (B165840) derivatives. mdpi.comtcichemicals.com This reaction is highly valuable for introducing diverse amine functionalities, which can be crucial for modulating the pharmacological properties of the resulting compounds.

The following table illustrates the application of these cross-coupling reactions.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Product Type |

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | C-C | 4-Aryl/Heteroaryl-2-aminobenzenesulfonamide |

| Heck | Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base | C-C | 4-Vinyl-2-aminobenzenesulfonamide |

| Buchwald-Hartwig | Amine | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base | C-N | N-Substituted-4,2-diaminobenzenesulfonamide |

Reactivity Studies of the Primary Amino Group on the Benzene (B151609) Ring

The primary amino group at the 2-position of the benzene ring offers another avenue for derivatization, distinct from the sulfonamide nitrogen. Its reactivity allows for transformations such as acylation and diazotization, leading to a variety of functionalized intermediates.

Acylation: The primary amino group can readily undergo acylation with acid chlorides or anhydrides to form the corresponding amides. For example, reaction with acryloyl chloride can introduce a reactive acrylamide (B121943) moiety. mdpi.com This transformation is often carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

Diazotization: The primary aromatic amine can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). This diazonium intermediate is highly versatile and can undergo a range of subsequent reactions. For instance, it can be used in Sandmeyer reactions to introduce various substituents or in azo coupling reactions to form colored azo compounds.

The reactivity of this amino group is crucial for building more complex structures. For example, it can participate in condensation reactions to form heterocyclic rings, as will be discussed in the next section.

Synthesis of Diverse Heterocyclic Systems Incorporating the this compound Moiety

The this compound scaffold is a valuable precursor for the synthesis of a wide range of heterocyclic systems. The presence of the ortho-amino and sulfonamide groups allows for their participation in cyclization reactions to form fused and substituted heterocycles.

Pyrimidines: The 2-amino group can act as a nucleophile in condensation reactions to form pyrimidine (B1678525) rings. For example, reaction with dicarbonyl compounds or their equivalents can lead to the formation of fused pyrimidine systems. In one documented approach, 2,4,5-trichloropyrimidine (B44654) was reacted with an aniline (B41778) derivative, followed by Buchwald-Hartwig coupling with 4-bromobenzenesulfonamide (B1198654) to yield a sulfonamide-pyrimidine derivative. mdpi.com Another strategy involves the reaction of aryl sulfonamides with ethyl chloroformate to produce an arylsulfonylurethane, which can then react with 2-aminopyrimidines to form sulfonylureas. mdpi.com

Thiazoles: The synthesis of thiazole (B1198619) derivatives often involves the Hantzsch thiazole synthesis, which is the reaction between an α-haloketone and a thioamide. researchgate.netnih.gov While a direct synthesis starting from this compound is not explicitly detailed in the provided results, the amino group can be a precursor to a thioamide functionality, which could then participate in such cyclizations. For instance, 2-aminothiazole (B372263) sulfonamide derivatives have been synthesized from 2-aminothiazole and 4-bromobenzenesulfonyl chloride. excli.de

Oxazoles: The synthesis of oxazoles can be achieved through various routes, often involving the cyclization of an α-haloketone with an amide. The amino group of this compound can be acylated and then subjected to conditions that promote cyclization to an oxazole (B20620) ring.

Chromenimines: A copper-catalyzed three-component reaction of a benzo[d]isoxazole, a sulfonyl azide (B81097) (such as 4-bromobenzenesulfonyl azide), and a terminal alkyne has been shown to produce N-(4-Amino-2H-chromen-2-ylidene)-4-bromobenzenesulfonamide derivatives. nih.govacs.org This reaction proceeds through an in situ generated sulfonylketenimine intermediate. nih.govacs.org

The following table provides examples of heterocyclic systems synthesized from or incorporating the this compound moiety.

| Heterocycle | Synthetic Strategy | Key Reagents | Reference |

| Pyrimidine | Buchwald-Hartwig Coupling | 2,4,5-trichloropyrimidine, aniline derivative, Pd₂(dba)₃, Xantphos | mdpi.com |

| Thiazole | Sulfonamide formation | 2-aminothiazole, 4-bromobenzenesulfonyl chloride | excli.de |

| Chromenimine | Cu-catalyzed three-component reaction | Benzo[d]isoxazole, 4-bromobenzenesulfonyl azide, terminal alkyne, CuBr | nih.govacs.org |

Rational Design and Combinatorial Approaches for Sulfonamide-Derived Chemical Space Exploration

The structural features of this compound make it an ideal scaffold for both rational drug design and combinatorial chemistry, enabling the systematic exploration of a vast chemical space to identify compounds with desired properties. wjahr.comrsc.orgijfans.org

Rational Design: This approach involves the design of new molecules based on a known pharmacophore or a biological target's active site. scirp.orgresearchgate.net For instance, if the sulfonamide moiety is known to interact with a specific enzyme, derivatives of this compound can be designed where the other functional groups are modified to enhance binding affinity or selectivity. researchgate.net The bromine atom allows for the introduction of various groups via cross-coupling to probe different pockets of a binding site, while the amino group can be functionalized to modulate solubility or introduce additional interaction points.

Combinatorial Chemistry: This technique allows for the rapid synthesis of a large number of related compounds, known as a library. wjahr.comrsc.orgijfans.orgajprd.com The three distinct functionalization points on this compound are highly amenable to combinatorial approaches. For example, a "split-and-pool" synthesis strategy could be employed where a set of starting materials is reacted at one position (e.g., the amino group), then the resulting products are mixed and split into separate reaction vessels for derivatization at a second position (e.g., the bromine atom), and so on. This can exponentially increase the number of unique compounds synthesized. Parallel synthesis, where reactions are carried out in arrays of reaction vessels, is another common combinatorial technique that can be applied to this scaffold. rsc.org

The combination of these approaches allows for the efficient generation and testing of large libraries of this compound derivatives, accelerating the discovery of new drug candidates and materials.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

DFT has become a standard method for investigating the molecular properties of benzenesulfonamide (B165840) derivatives. jsaer.comnih.gov It is frequently used to optimize molecular geometries, calculate vibrational frequencies, and determine electronic properties, which are crucial for predicting the behavior of these compounds. researchgate.net Studies on various halogenated benzenesulfonamides have demonstrated good agreement between DFT-calculated geometries and experimental data obtained from X-ray crystallography. researchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic and optical properties of a molecule, as well as its chemical reactivity. mdpi.comscielo.br The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. nih.gov A smaller gap generally implies higher reactivity and lower kinetic stability. jsaer.com

For the analog 4-Amino-3-bromobenzenesulfonamide , DFT calculations (B3LYP/6-311G++(d,p)) determined a HOMO-LUMO gap of 4.8 eV, suggesting moderate reactivity. In a study of various thiophene (B33073) sulfonamide derivatives, HOMO-LUMO gaps were found to range from 3.44 eV to 4.65 eV, indicating that the specific substituents significantly influence molecular stability. mdpi.com For many sulfonamides, the HOMO is often distributed over the aromatic ring, while the LUMO can be located on the ring and the sulfonamide group, facilitating charge transfer within the molecule. jsaer.comnih.gov

Table 1: Frontier Molecular Orbital Energies for Selected Sulfonamide Analogs

This table presents data from various computational studies on compounds structurally related to 2-Amino-4-bromobenzenesulfonamide to provide a comparative overview of electronic properties.

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

| 4-Amino-3-bromobenzenesulfonamide | B3LYP/6-311G++(d,p) | - | - | 4.8 | |

| A Sulfonamide-Schiff Base | B3LYP/6-311G+(d,p) | -5.72 | -2.00 | 3.72 | nih.gov |

| Thiophene Sulfonamide Derivative 7 | B3LYP/6-311G(d,p) | - | - | 3.44 | mdpi.com |

| Thiophene Sulfonamide Derivative 3 | B3LYP/6-311G(d,p) | - | - | 4.65 | mdpi.com |

| Allyl Sulfonamide Derivative 1a | B3LYP/def2-TZVP | - | - | 4.3 | scielo.br |

The biological activity and crystal packing of sulfonamides are heavily influenced by their three-dimensional conformation. Conformational analysis focuses on the rotation around key single bonds, particularly the S-N and C-S bonds. For many arylsulfonamides, the sulfonamide group typically adopts a staggered conformation relative to the C-S bond. nih.gov

In a detailed structural analysis of N-(2-Amino-5-chlorophenyl)-2-bromobenzenesulfonamide , a close analog, the sulfonamide group was found to adopt a staggered conformation about the N-S bond, with the nitrogen atom's lone pair bisecting the O=S=O angle. nih.gov The torsion angle C-S-N-H in this molecule was reported as 97(3)°. nih.gov In derivatives synthesized from this compound, such as spiro[1,2,4-benzothiadiazine-3,1'-cyclobutane] 1,1-dioxide, the 1,2,4-thiadiazinane ring, which incorporates the original sulfonamide group, adopts a twisted chair conformation. sibran.ru Another derivative, (R)-6′-bromo-3,3-dimethyl-3′,4′-dihydro-2′H-spiro[cyclohexane-1,3′-1,2,4-benzothiadiazine] 1′,1′-dioxide, shows the 1,2,4-thiadiazinane ring in an envelope conformation. iucr.orgiucr.org These findings indicate that the core sulfonamide structure is flexible, and its final conformation is stabilized by both intramolecular interactions and the steric demands of its substituents.

Quantum Chemical Descriptors for Reactivity Prediction

Beyond FMOs, a range of quantum chemical descriptors derived from DFT calculations can be used to predict and rationalize the reactivity of molecules. nanobioletters.comnih.gov These global reactivity descriptors include chemical hardness (η), softness (S), chemical potential (μ), electronegativity (χ), and the electrophilicity index (ω).

Chemical Hardness (η) and Softness (S) : Hardness is a measure of resistance to change in electron distribution. Soft molecules have a small energy gap and are more reactive. jsaer.comnih.gov

Electronegativity (χ) : Measures the power of an atom or group to attract electrons.

Electrophilicity Index (ω) : Measures the propensity of a species to accept electrons.

These parameters are often calculated using the energies of the HOMO and LUMO. nih.gov Theoretical studies on benzenesulfonamide derivatives have shown how these descriptors vary with molecular structure. jsaer.com For instance, in one study, a compound with a hardness of 2.006 eV was identified as the most reactive in its series, while a compound with a high electronegativity of 4.465 eV was deemed the best electron acceptor. jsaer.com

Table 2: Quantum Chemical Descriptors for a Sulfonamide-Schiff Base Derivative

This table illustrates the typical values of quantum chemical descriptors calculated for a complex sulfonamide derivative, providing a reference for the potential reactivity of this compound.

| Descriptor | Value | Source |

| Chemical Hardness (η) (eV) | 1.86 | nih.gov |

| Chemical Softness (S) (eV⁻¹) | 0.27 | nih.gov |

| Chemical Potential (μ) (eV) | -3.86 | nih.gov |

| Electronegativity (χ) (eV) | 3.86 | nih.gov |

| Electrophilicity Index (ω) (eV) | - | nih.gov |

Molecular Modeling and Simulation of Intermolecular Interactions

Molecular modeling and the analysis of crystal structures reveal the crucial role of intermolecular interactions in the solid-state architecture of sulfonamides. scielo.bracs.org Hydrogen bonds are paramount in defining the supramolecular assemblies of these compounds. iucr.org

In the crystal structure of N-(2-Amino-5-chlorophenyl)-2-bromobenzenesulfonamide , molecules form inversion dimers through pairs of N-H···N hydrogen bonds, creating a characteristic R²₂(8) ring motif. nih.gov These dimers are further connected into layers by weaker N-H···O interactions involving the amino group and a sulfonyl oxygen atom. nih.govresearchgate.net Similar motifs are observed in other related structures. For instance, in the dimethylformamide solvate of a complex bromobenzenesulfonamide derivative, molecules are linked into ribbons by three distinct classical hydrogen bonds. researchgate.net The analysis of these interactions is often enhanced by Hirshfeld surface analysis, which visually maps and quantifies the different types of intermolecular contacts. scielo.briucr.org Beyond classical hydrogen bonds, weaker interactions like C-H···O, C-H···π, and halogen bonds can also contribute to the stability of the crystal packing. scielo.brresearchgate.net

Applications in Advanced Chemical Synthesis As a Building Block

Precursor in the Synthesis of Complex Organic Architectures

The structural features of 2-amino-4-bromobenzenesulfonamide make it an ideal starting material for the synthesis of intricate organic molecules. The amino and sulfonamide functionalities can be readily modified or incorporated into larger molecular frameworks, while the bromine atom allows for the introduction of various substituents through cross-coupling reactions. This versatility has been exploited in the synthesis of complex heterocyclic systems and other elaborate organic structures. For instance, it has been used as a precursor in the synthesis of N-(2-amino-5-cyano-4-methylsulfanyl-6-oxo-1,6-dihydropyrimidin-1-yl)-4-bromobenzenesulfonamide. iucr.orgresearchgate.net The synthesis involved the reaction of dimethyl N-cyanoimido-S,S-dimethyldithiocarbonate with N′-(4-bromophenyl)sulfonyl-2-cyanoethanehydrazide in the presence of potassium hydroxide (B78521). iucr.org

Furthermore, the sulfonamide group itself is a key structural motif in many pharmaceuticals, and its presence in this compound provides a direct route to incorporating this important functional group. ucl.ac.uk The development of synthetic methodologies utilizing this compound allows for the creation of novel molecular entities with potential applications in medicinal chemistry and materials science. smolecule.com

Role in Multi-Component Reactions (MCRs) for Scaffold Diversity

Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules from three or more starting materials in a single step. nih.gov These reactions are highly valued for their efficiency, atom economy, and ability to generate diverse molecular scaffolds. nih.govrug.nlmdpi.com this compound, with its multiple reactive sites, is an excellent candidate for use in MCRs.

The amino group can participate in a variety of MCRs, such as the Ugi and Passerini reactions, leading to the formation of highly substituted and structurally diverse products. nih.govrug.nlrug.nl The resulting molecular scaffolds can then be further functionalized through reactions involving the bromine atom, providing access to a vast chemical space. This approach is particularly useful in the discovery of new drug-like molecules and functional materials. rug.nlbeilstein-journals.org The ability to rapidly generate libraries of complex compounds from simple starting materials makes MCRs involving this compound a valuable strategy in modern drug discovery and materials science. mdpi.com

Development of Novel Molecular Scaffolds and Frameworks

The unique substitution pattern of this compound has been instrumental in the development of novel molecular scaffolds and frameworks. acs.org Researchers have utilized this compound to synthesize new heterocyclic systems and other complex molecular architectures with potential applications in various fields.

For example, it has been used to create tricyclic sulfonamides, which are of interest in medicinal chemistry due to their three-dimensional structures. researchgate.net The synthesis of these complex molecules often involves multi-step sequences that take advantage of the reactivity of the different functional groups present in this compound. The development of these novel scaffolds contributes to the expansion of the available chemical space for drug discovery and the design of new functional materials. researchgate.net

Utilization in Material Science Research and Development

In addition to its applications in medicinal chemistry, this compound and its derivatives are also finding use in materials science research. bldpharm.com The sulfonamide group is known to have interesting electronic and optical properties, making it a valuable component in the design of new functional materials.

For instance, sulfonamide-containing compounds have been explored for their potential use in organic light-emitting diodes (OLEDs) and other electronic devices. bldpharm.com The ability to tune the properties of these materials by modifying the substituents on the aromatic ring makes this compound a versatile building block for the synthesis of new materials with tailored properties. acs.org The ongoing research in this area is focused on developing new materials with enhanced performance for a variety of applications.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare 2-amino-4-bromobenzenesulfonamide, and how can reaction conditions be optimized for higher yields?

- Methodology : The compound can be synthesized via sulfonation of brominated aniline derivatives. For example, reacting 4-bromo-2-aminobenzenesulfonyl chloride with ammonia under controlled pH (8–10) yields the sulfonamide . Optimization involves adjusting reaction temperature (40–60°C) and solvent choice (e.g., THF or DMF) to improve purity and yield. Monitoring by TLC or HPLC ensures intermediate stability .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodology :

- NMR : NMR shows aromatic protons (δ 7.2–8.1 ppm) and NH signals (δ 5.5–6.0 ppm). NMR identifies sulfonamide carbons (δ 120–130 ppm) .

- IR : Strong peaks at ~1350 cm (S=O asymmetric stretch) and ~1150 cm (S=O symmetric stretch) confirm sulfonamide formation .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H] at m/z 265) validate molecular weight .

Q. How can researchers assess the purity of this compound, and what analytical standards are recommended?

- Methodology : Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) and UV detection at 254 nm. Compare retention times with certified reference materials (e.g., PubChem or ECHA standards). Purity ≥98% is typical for research-grade samples .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodology : Discrepancies in enzyme inhibition data (e.g., carbonic anhydrase) may arise from assay conditions (pH, temperature) or substituent positioning. Conduct comparative studies using standardized protocols (e.g., fixed pH 7.4, 37°C) and validate via X-ray crystallography of enzyme-ligand complexes . Statistical meta-analysis of published IC values can identify outliers .

Q. How can computational modeling (e.g., QSAR or molecular docking) guide the design of this compound-based inhibitors?

- Methodology :

- QSAR : Use descriptors like Hammett constants (σ) for bromine/amino groups to correlate electronic effects with bioactivity. Train models on datasets from PubChem or ChEMBL .

- Docking : AutoDock Vina or Schrödinger Suite predicts binding poses in target proteins (e.g., carbonic anhydrase IX). Prioritize derivatives with high docking scores and favorable ADMET profiles .

Q. What mechanistic insights explain the regioselectivity of this compound in cross-coupling reactions?

- Methodology : The bromine atom at position 4 facilitates Suzuki-Miyaura coupling with arylboronic acids. Use Pd(PPh) as a catalyst in toluene/ethanol (3:1) at 80°C. Monitor regioselectivity via NMR and DFT calculations to map electron density distributions .

Q. How does crystal packing influence the physicochemical stability of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.